GuHCl is a white, crystalline solid, the hydrochloride salt of the organic molecule guanidine []. Guanidine itself is a naturally occurring compound found in small amounts in plants and animals []. However, GuHCl is typically synthesized for research purposes due to its superior handling properties.
The significance of GuHCl lies in its unique properties. It acts as a chaotropic agent, disrupting hydrogen bonds, ionic interactions, and hydrophobic interactions that stabilize protein and nucleic acid structures. This ability makes GuHCl invaluable for various techniques in molecular biology, including:
GuHCl has a relatively simple molecular structure (CH₅N₃•HCl) consisting of a guanidinium cation (CH₅N₃⁺) and a chloride anion (Cl⁻) []. The key feature of the guanidinium cation is its positively charged guanidine group, which contains three terminal amine groups arranged around a central carbon atom. These amine groups can readily form hydrogen bonds and participate in ionic interactions, contributing to GuHCl's chaotropic properties.
Another notable aspect of the structure is the lack of bulky functional groups. This allows GuHCl to interact with various biomolecules without steric hindrance, making it a versatile tool for different applications.
GuHCl is typically synthesized by reacting guanidine carbonate with hydrochloric acid.
CH₅N₃•CO₃²⁻ + 2 HCl → CH₅N₃•HCl + CO₂ + H₂O
At high temperatures, GuHCl decomposes to release ammonia, carbon dioxide, and hydrogen chloride gas [].
GuHCl can also participate in various reactions depending on the specific research application. For instance, it can interact with proteins to disrupt their structure or promote refolding under specific conditions.
The mechanism of GuHCl's action as a chaotropic agent is not fully understood, but it likely involves several factors. One key aspect is its ability to disrupt water structure by forming stronger hydrogen bonds with water molecules compared to the hydrogen bonds between water molecules themselves. This weakens the hydrophobic interactions and hydrogen bonds that stabilize protein and nucleic acid structures. Additionally, the positively charged guanidinium group can interact with negatively charged biomolecules, further destabilizing their structures.
In protein refolding studies, GuHCl likely acts by preventing the formation of incorrect intramolecular interactions while allowing the formation of the correct ones during the refolding process.
GuHCl is a potentially harmful compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system.
Irritant